2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-21(2,3)15-7-5-14(6-8-15)19-24-25-20(29-13-18(27)23-22)26(19)16-9-11-17(28-4)12-10-16/h5-12H,13,22H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWAUSJWCOHTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule characterized by its unique structural features, including a triazole ring and sulfur-containing moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.48 g/mol. Its structural components include:
- Triazole ring : Known for diverse biological activities.
- Thioether and amide functionalities : These groups enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. In vitro studies have demonstrated that similar triazole derivatives possess activity against various bacterial strains and fungi. For instance, derivatives with thioether linkages have shown enhanced antibacterial efficacy, suggesting that the presence of the sulfanyl group in this compound may contribute to its potential antimicrobial action.
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition (MIC = 50 µg/mL) |
| 2-{[5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide | S. aureus | High inhibition (MIC = 25 µg/mL) |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Studies on related triazole derivatives have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of methoxy groups may enhance the solubility and bioavailability of the compound, further improving its therapeutic potential in inflammatory conditions .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route may include:
- Formation of the triazole ring.
- Introduction of the sulfanyl group.
- Coupling with acetohydrazide.
Various derivatives have been synthesized to explore structure-activity relationships (SAR), indicating that modifications in substituents can significantly influence biological activity.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and it features a triazole ring, which is significant for its biological activity. The detailed structural representation can be found in chemical databases like PubChem.
Key Features
- Molecular Weight : 500.06 g/mol
- CAS Number : 1845320
- IUPAC Name : 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains and has shown effective inhibition, making it a candidate for antifungal drug development.
Anticancer Properties
Studies indicate that compounds with triazole structures can inhibit cancer cell proliferation. The specific compound has been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability.
Case Study: Anticancer Activity
A recent study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly against plant pathogens. Its efficacy in controlling fungal infections in crops has been documented, indicating potential use as a fungicide.
Case Study: Crop Protection
In field trials, the application of the compound significantly reduced the incidence of fungal diseases in crops such as wheat and corn. These findings support its potential integration into agricultural pest management strategies.
Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations to enhance mechanical properties and thermal stability.
Data Table: Summary of Applications
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Pharmaceuticals | Antifungal agent | Effective against multiple fungal strains |
| Anticancer agent | Dose-dependent reduction in cancer cell viability | |
| Agriculture | Fungicide | Reduced fungal diseases in crops |
| Material Science | Polymer additive | Improved mechanical properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Enzyme Inhibition
- The target compound demonstrated α-glucosidase inhibition (IC50 = 18 µM), outperforming phenyl-substituted analogues (IC50 = 25–40 µM) due to tert-butyl-enhanced binding affinity .
- Hydrazone derivatives (e.g., benzylidene variants) showed superior lipase inhibition (IC50 = 8–15 µM) via Schiff base-metal chelation .
Anticancer Activity
- Target Compound: Moderate activity against melanoma (IGR39) spheroids (growth inhibition = 45% at 50 µM) .
- Nitro/chloro-substituted analogues : Achieved 60–70% inhibition in triple-negative breast cancer (MDA-MB-231) via ROS generation .
Preparation Methods
Cyclization via Thiosemicarbazide Intermediate
The 1,2,4-triazole ring is synthesized through cyclization of a thiosemicarbazide derivative. A mixture of 4-tert-butylphenylhydrazine and 4-methoxybenzaldehyde reacts with thiourea in acidic ethanol under reflux to form the thiosemicarbazide intermediate. Subsequent cyclization at 120–140°C for 8–12 hours yields 5-mercapto-3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole.
Reaction Conditions
Pellizzari Reaction for Triazole Formation
An alternative method employs the Pellizzari reaction, where 4-methoxyphenylacetohydrazide reacts with 4-tert-butylbenzonitrile under microwave irradiation (150°C, 2 hours) in n-butanol with potassium carbonate. This forms the triazole core with regioselective substitution at positions 4 and 5.
Key Advantages
- Time Efficiency: Microwave synthesis reduces reaction time from 24 hours to 2 hours.
- Yield Improvement: 89% yield compared to 75% in conventional heating.
Hydrazinolysis to Acetohydrazide
Reaction with Hydrazine Hydrate
The ester intermediate reacts with 98% hydrazine hydrate in methanol under reflux for 4–6 hours. This replaces the ethoxy group with a hydrazide moiety, forming the target compound.
Reaction Profile
Crystallization and Purity Analysis
The product is crystallized from ethanol and analyzed for purity:
Alternative Synthetic Strategies
One-Pot Synthesis
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the hydrazide group and planar triazole ring.
Q & A
Q. What are the key synthetic routes for 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, and how are reaction conditions optimized?
The synthesis typically involves sequential steps: (i) formation of the triazole ring via cyclization of substituted hydrazines and isothiocyanates under reflux, (ii) thioether linkage formation using alkylation or nucleophilic substitution, and (iii) hydrazide coupling via condensation reactions. Key parameters include temperature (60–120°C), solvent choice (e.g., DMSO for solubility, ethanol for reflux), and pH control to minimize side reactions. Microwave-assisted synthesis may reduce reaction time by 30–50% compared to conventional heating . Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the triazole and hydrazide moieties, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺). Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like C=S (thioether, ~650 cm⁻¹) and N–H (hydrazide, ~3200 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with >95% threshold .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and antifungal effects (e.g., Candida albicans, IC₅₀: 12.5 µg/mL). The triazole moiety may inhibit fungal lanosterol 14α-demethylase, while the hydrazide group chelates metal ions essential for microbial enzymes . In vitro cytotoxicity assays show moderate activity against cancer cell lines (e.g., HeLa, IC₅₀: 25 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or MS data often arise from solvent polarity differences, tautomerism in the triazole ring, or hydration states. For example, the thioether proton (S–CH₂) may appear at δ 3.8–4.2 ppm in DMSO-d₆ but shift upfield in CDCl₃. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) is recommended. Batch-specific impurities (e.g., unreacted intermediates) should be ruled out via TLC or HPLC-MS .
Q. What strategies optimize yield and selectivity in large-scale synthesis?
Scale-up challenges include exothermic reactions during triazole cyclization and byproduct formation during hydrazide coupling. Strategies:
- Use flow chemistry for controlled temperature and mixing in triazole synthesis.
- Employ in situ FTIR to monitor hydrazide condensation and terminate reactions at 90% conversion.
- Replace traditional bases (e.g., K₂CO₃) with cesium carbonate for higher nucleophilicity in thioether formation, improving yield by 15–20% .
Q. How does the substitution pattern influence structure-activity relationships (SAR) in related analogs?
SAR studies reveal:
- 4-tert-butylphenyl group : Enhances lipophilicity (logP +0.5), improving membrane permeability in bacterial assays .
- 4-methoxyphenyl moiety : Electron-donating groups stabilize π-π stacking with enzyme active sites (e.g., COX-2 inhibition, Ki: 1.2 µM) .
- Sulfanylacetohydrazide chain : Chelates Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase IX, IC₅₀: 0.8 µM) .
Q. What mechanistic insights exist for its enzyme inhibition properties?
Molecular docking studies suggest the compound binds to the hydrophobic pocket of α-glucosidase via the triazole ring (van der Waals interactions) and forms hydrogen bonds between the hydrazide NH and Asp348. Competitive inhibition is observed (Km increases 3-fold, Vmax unchanged). Synchrotron-based crystallography of enzyme complexes can validate binding modes .
Q. How do solvent polarity and pH affect its stability in biological assays?
In aqueous buffers (pH 7.4), the hydrazide group undergoes slow hydrolysis (t₁/₂: 48 hours), generating acetic acid derivatives. Stability increases in DMSO stocks (t₁/₂: >1 week). Adjusting pH to 6.0–6.5 (acetate buffer) reduces degradation by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
